2-(1-Benzylpiperidin-4-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO2/c1-12(15(17)18)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18) |
InChI Key |
COVLHGVAWGONRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Mechanistic Organic Chemistry Investigations
Reaction Mechanism Elucidation for Synthetic Transformations
The synthesis of 2-(1-benzylpiperidin-4-yl)propanoic acid likely involves the formation of carbon-carbon and carbon-nitrogen bonds, for which nucleophilic additions and substitutions are fundamental transformations. Plausible synthetic routes could involve the alkylation of a piperidine (B6355638) derivative or the construction of the propanoic acid side chain on a pre-formed benzylpiperidine core.
A probable synthetic strategy for this compound involves the nucleophilic substitution of a suitable leaving group on a piperidine ring with a propanoate equivalent. For instance, a common precursor, 1-benzyl-4-piperidone, can be converted to a derivative containing a leaving group at the 4-position, which is then displaced by a nucleophile that can be subsequently converted to the propanoic acid moiety.
Alternatively, a Michael addition of a nucleophile to an α,β-unsaturated ester, followed by N-benzylation, could be a viable route. The mechanism of such nucleophilic additions would proceed via the attack of the nucleophile on the electrophilic carbon of the carbonyl group or the β-carbon of the unsaturated system, leading to the formation of a tetrahedral intermediate.
General mechanistic features of these reactions include:
Activation of the Electrophile: In reactions involving carbonyl groups, acid or base catalysis can be employed to enhance the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The strength of the nucleophile is a critical factor. Organometallic reagents or enolates are commonly used for carbon-carbon bond formation.
Leaving Group Departure: In substitution reactions, the stability of the leaving group influences the reaction rate. Good leaving groups are weak bases.
While direct reductive elimination from a metallic center to form the C-C bond of the propanoic acid side chain is less common for this specific type of molecule, it is a key step in many organometallic catalytic cycles that could be employed in its synthesis. For example, a cross-coupling reaction could be envisioned where an organometallic reagent containing the benzylpiperidine moiety couples with a three-carbon component. The final step of such a catalytic cycle would be reductive elimination from the metal center (e.g., palladium, nickel), forming the desired carbon-carbon bond and regenerating the catalyst.
The mechanism of reductive elimination is the microscopic reverse of oxidative addition and typically proceeds through a concerted, three-centered transition state with retention of stereochemistry.
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in the synthesis of this compound would require specialized techniques. Common methods for characterizing transient species in organic reactions include:
Spectroscopic Techniques: Low-temperature NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to observe and structurally elucidate thermally unstable intermediates.
Trapping Experiments: Intermediates can be chemically trapped by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the energies and structures of proposed intermediates and transition states, providing insight into the reaction pathway.
Without specific experimental studies on this compound, any discussion of its reaction intermediates remains speculative and would be based on analogous chemical transformations.
Kinetic Studies of Key Synthetic Steps
Kinetic studies are essential for understanding the mechanism of a reaction by providing information about the reaction rate and the factors that influence it. For the synthesis of this compound, kinetic studies could be performed on key bond-forming steps.
To determine the rate law for a synthetic step, the concentration of reactants is systematically varied, and the effect on the initial reaction rate is measured. This allows for the determination of the order of the reaction with respect to each reactant. The rate law provides insight into the composition of the transition state of the rate-determining step.
The rate constant, k, is a proportionality constant that is temperature-dependent and can be determined from the experimental data.
Hypothetical Kinetic Data for a Synthetic Step
| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-3 |
| 2 | 0.20 | 0.10 | 2.4 x 10-3 |
This is a hypothetical data table for illustrative purposes.
The rate of a chemical reaction is influenced by the electronic and steric properties of the reactants.
Steric Factors: Steric hindrance around the reaction center can significantly slow down a reaction. The bulky benzyl (B1604629) group and the piperidine ring itself can influence the approach of the nucleophile or electrophile. The stereochemistry of the 4-position of the piperidine ring would also play a crucial role in the stereochemical outcome and rate of the reaction.
A systematic study would involve synthesizing a series of derivatives with different substituents on the benzyl group or the piperidine ring and measuring their reaction rates to quantify these effects, for example, through a Hammett plot analysis. However, such specific studies for this compound are not readily found in the literature.
Computational Support for Mechanistic Proposals
While specific computational studies directly investigating the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, a robust understanding of its formation can be constructed through computational analysis of analogous and constituent reaction types. Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the mechanisms of piperidine synthesis, N-alkylation, and α-alkylation of carboxylic acid derivatives. This section will explore the computational support for plausible mechanistic pathways involved in the synthesis of the title compound, drawing upon theoretical studies of closely related systems.
A plausible synthetic route to this compound can be envisioned in a multi-step process, each of which has been the subject of computational investigation in analogous contexts:
Formation of the Piperidine Ring: A common strategy for constructing the piperidine skeleton is through the reductive amination of a suitable dicarbonyl compound.
N-Benzylation of the Piperidine: The introduction of the benzyl group onto the piperidine nitrogen.
Introduction of the Propanoic Acid Moiety: Typically achieved through the alkylation of an enolate derived from a 4-substituted piperidine acetic acid derivative.
Computational Insights into Piperidine Ring Formation via Reductive Amination
The formation of the piperidine ring from a precursor like a 1,5-dicarbonyl compound and an amine proceeds through a double reductive amination. Computational studies on similar intramolecular cyclizations have provided key insights into the reaction's stereoselectivity. DFT calculations can model the transition states for the formation of both cis and trans isomers, allowing for a rationalization of experimentally observed diastereoselectivity.
For instance, in a related diastereoselective [5 + 1] annulation to form substituted piperidines, computational modeling can be employed to compare the energies of the various possible transition states leading to different stereoisomers.
| Transition State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| TS-cis | Transition state leading to the cis-substituted piperidine | +2.5 |
| TS-trans | Transition state leading to the trans-substituted piperidine | 0.0 |
Mechanistic Details of N-Benzylation
The N-alkylation of piperidines, including N-benzylation, is a fundamental organic transformation that typically proceeds via an SN2 mechanism. Computational studies can model the reaction profile, including the structures and energies of the reactants, transition state, and products. Kinetic and crystallographic studies on the N-benzylation of piperidines have suggested a preference for equatorial attack of the benzyl group on the piperidine nitrogen.
DFT calculations can further illuminate the steric and electronic factors governing this preference. The transition state for the SN2 reaction can be located, and its geometry optimized. Key parameters, such as the forming N-C bond distance and the angle of nucleophilic attack, can be analyzed.
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡) | 18.5 |
| Reaction Free Energy (ΔGrxn) | -12.0 |
Computational Analysis of α-Alkylation
The introduction of the propanoic acid side chain at the 4-position of the piperidine ring can be achieved by the alkylation of an enolate. This reaction is a classic example of C-C bond formation and is well-suited for computational investigation. The reaction proceeds by the formation of an enolate from a precursor such as a piperidin-4-yl-acetic acid ester, followed by nucleophilic attack on an appropriate electrophile.
DFT studies can be used to model the structure of the enolate, including the influence of the counter-ion (e.g., Li⁺) on its geometry and reactivity. The SN2 transition state for the alkylation step can be calculated to understand the reaction's feasibility and to predict stereochemical outcomes if a chiral electrophile or auxiliary is used. The choice of base and solvent can also be modeled to understand their effect on the formation of kinetic versus thermodynamic enolates.
| Parameter | Value (Å) |
|---|---|
| Forming C-C bond distance | 2.25 |
| Breaking C-Halide bond distance | 2.50 |
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Chemical Modification of the Piperidine (B6355638) Ring
Systematic modification of the piperidine ring is a crucial aspect of SAR studies to explore the chemical space and optimize the properties of the lead compound. nih.gov The piperidine ring is a versatile scaffold that allows for a variety of structural modifications. ajchem-a.comnih.gov
A common approach involves the introduction of substituents at different positions of the ring. For instance, the synthesis of ceritinib (B560025) analogs involved extensive functionalization of the terminal piperidine ring with various phosphamides and carbamates, leading to compounds with significant cytotoxic effects. nih.gov The position of substitution is also critical. Studies on piperine (B192125) derivatives have shown that para-substitution on the piperidine ring is preferable to meta-substitution for enhancing MAO inhibitory effects. acs.org
Another strategy is the conformational constraint of the piperidine ring, for example, by incorporating it into a bicyclic system like a tropane. This can influence the orientation of the substituents and their interaction with biological targets. cambridgemedchemconsulting.com Recent advancements in synthetic methodologies, such as biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling, have simplified the synthesis of complex, substituted piperidines, facilitating a more efficient exploration of SAR. news-medical.net
Variation of the Propanoic Acid Chain and its Point of Attachment
The propanoic acid side chain is a key determinant of the activity of this class of compounds. humanjournals.comresearchgate.net Variations in its length, rigidity, and point of attachment to the piperidine ring can have significant impacts on biological activity.
Studies on arylpropionic acids have shown that introducing substituents to the propionic acid chain can lead to selective agonists with enhanced half-lives. humanjournals.com The stereochemistry of the chiral center in the propanoic acid moiety is often crucial for activity. For many arylpropionic acid derivatives, the (S)-enantiomer is the more active form.
The point of attachment of the propanoic acid chain to the piperidine ring also plays a critical role. While the parent compound has the propanoic acid at the 4-position, moving it to the 2- or 3-position would significantly alter the spatial arrangement of the functional groups and, consequently, the interaction with target proteins. For instance, in the context of monoamine reuptake inhibitors, moving the phenyl group from the 2-position to the 3-position of the piperidine ring resulted in a more potent compound. wikipedia.org
Elucidation of Structure-Function Relationships in Related Benzylpiperidine Scaffolds
The N-benzylpiperidine motif is a well-established privileged structure in medicinal chemistry, frequently utilized to fine-tune efficacy and physicochemical properties. nih.gov It is known to provide crucial cation-π interactions with target proteins. nih.gov
In the context of acetylcholinesterase (AChE) inhibitors, the N-benzylpiperidine moiety of donepezil (B133215) and its analogues plays a key role in binding to the enzyme's active site. mdpi.comnih.gov Molecular docking studies have revealed π-π interactions between the aromatic ring of the N-benzylpiperidine moiety and key tyrosine residues in the AChE active site. mdpi.com
The 4-benzylpiperidine (B145979) moiety is also a central structural element of potent N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov However, SAR studies have shown that in some scaffolds, this moiety can be replaced with more flexible fluorinated phenylalkyl side chains without loss of affinity, while in others, the rigid piperidine ring is crucial for maintaining interaction with the receptor. nih.gov This highlights that the function of the benzylpiperidine scaffold is highly context-dependent.
| Scaffold | Target | Key Interactions of Benzylpiperidine Moiety |
| Donepezil Analogues | Acetylcholinesterase (AChE) | π-π interactions with Tyr72, Tyr337, and Tyr341 in the active site. mdpi.com |
| NMDA Receptor Antagonists | GluN2B subunit of NMDA receptor | Occupies a key hydrophobic pocket. nih.gov |
| Sigma1 Receptor Ligands | Sigma1 Receptor | Contributes to overall lipophilicity and van der Waals interactions. researchgate.net |
Development of Multifunctional Ligands and Hybrid Molecules
The complex nature of many diseases has spurred the development of multifunctional ligands, or multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. researchgate.netnih.govmdpi.com The benzylpiperidine scaffold has proven to be a valuable building block for the design of such MTDLs. researchgate.netnih.gov
For instance, a series of N-benzylpiperidine analogues were designed and synthesized as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's disease pathology. nih.gov Similarly, hybrid molecules combining the N-benzylpiperidine moiety with other pharmacophores have been developed. For example, linking the N-benzylpiperidine scaffold to a flavone (B191248) moiety via a carbon linker resulted in compounds with inhibitory activity against both cholinesterases and the histamine (B1213489) H3 receptor. mdpi.com The design of such hybrid compounds often involves connecting two or more pharmacophores through a suitable linker, with the goal of achieving a synergistic effect. nih.gov
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule. These calculations provide insights into the geometric, electronic, and energetic properties of 2-(1-Benzylpiperidin-4-yl)propanoic acid.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains multiple rotatable bonds, conformational analysis is crucial. This analysis involves identifying various low-energy conformers and determining their relative stabilities. The process reveals how the benzyl (B1604629) group, the piperidine (B6355638) ring, and the propanoic acid side chain orient themselves to achieve the most energetically favorable state. Such studies are critical as the biological activity of a molecule is often dependent on its specific conformation.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. ijcce.ac.ir
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ijcce.ac.ir
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netijcce.ac.ir
These parameters collectively provide a detailed profile of the chemical reactivity of this compound. nih.gov
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to act as an electrophile |
This table outlines the key electronic structure descriptors derived from HOMO and LUMO energies.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.deusc.edu This method is particularly useful for studying charge delocalization and intramolecular interactions. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability arising from hyperconjugation and charge transfer. researchgate.netwisc.edu For this compound, NBO analysis can reveal the extent of electron delocalization between the phenyl ring, the piperidine nitrogen, and the carboxylic acid group, providing insight into the molecule's electronic stability. researchgate.netmpg.de
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the reactive sites of a molecule and understanding its intermolecular interactions. researchgate.netchemrxiv.org The MEP map is color-coded:
Red: Regions of most negative potential (electron-rich), indicating sites prone to electrophilic attack. researchgate.net
Blue: Regions of most positive potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.net
Green/Yellow: Regions of neutral or intermediate potential. researchgate.net
Quantum chemical calculations can also predict various thermochemical properties of a molecule in the gaseous state. These calculations are typically based on statistical mechanics using the vibrational frequencies obtained from the geometry optimization. researchgate.net Important calculated properties include:
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Entropy (S°): A measure of the randomness or disorder of the molecule.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.
These thermodynamic parameters are essential for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it might participate. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is central to drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. mdpi.comnih.gov
For compounds containing a benzylpiperidine scaffold, common biological targets include acetylcholinesterase (AChE) and sigma receptors, both of which are implicated in neurological disorders. mdpi.comcsic.esresearchgate.net A docking simulation of this compound against a target like AChE would involve:
Preparing the 3D structures of both the ligand (the compound) and the protein receptor.
Defining a binding site or "docking box" on the receptor, usually encompassing its active site.
Allowing the ligand to explore various conformations and orientations within the binding site.
Using a scoring function to estimate the binding affinity (often expressed in kcal/mol) for each pose. A more negative score typically indicates a stronger predicted interaction. mdpi.com
The results would reveal the most probable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govmdpi.com Such simulations provide a rational basis for understanding the compound's potential biological activity and for designing more potent derivatives. researchgate.net
Binding Mode Predictions and Interaction Analysis with Biological Targets
Predicting how a ligand binds to its biological target is a cornerstone of structure-based drug design. Molecular docking is the primary computational technique used for this purpose. It predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for binding affinity and selectivity.
The 1-benzylpiperidine (B1218667) moiety is a common scaffold in ligands targeting various receptors, including sigma receptors, cholinesterases, and dopamine (B1211576) receptors. Docking studies on these related compounds reveal key interaction patterns that are likely relevant for this compound.
Sigma Receptors: The benzyl group of the N-benzylpiperidine moiety often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The protonated piperidine nitrogen can form a crucial salt bridge with acidic residues, such as Asp or Glu. For instance, in-depth molecular docking studies on various sigma receptor ligands have highlighted key contacts that guide selectivity. nih.goveurekaselect.com
Cholinesterases: In acetylcholinesterase (AChE), docking studies of benzylpiperidine-linked inhibitors have shown that the benzyl ring can interact with key aromatic residues like Trp86 in the catalytic active site (CAS) and Trp286 in the peripheral anionic site (PAS) through π-π stacking interactions. nih.gov
Dopamine D2 Receptors: For ligands targeting the D2 receptor, the piperidine nitrogen is often predicted to form a salt bridge with the highly conserved Asp114 residue, which is a critical anchor point for dopaminergic ligands. nih.gov
These studies collectively suggest that the 1-benzylpiperidine core of this compound would likely orient itself to maximize hydrophobic interactions via its benzyl group and form a key electrostatic interaction through its piperidine nitrogen. The propanoic acid group would then be available to form additional interactions, potentially with polar residues at the edge of the binding site.
| Compound/Analog | Target | Binding Affinity (Ki or IC50) | Key Predicted Interactions |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 Receptor | Ki = 54 nM | Salt bridge between piperidine moiety and Asp114. nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | Acetylcholinesterase (AChE) | IC50 = 0.08 µM | Benzyl ring interacts with Trp86 (CAS); benzimidazole (B57391) ring interacts with Trp286 (PAS). nih.gov |
| Haloperidol | Sigma-1 Receptor (S1R) | Ki = 2.6 nM | Hydrophilic interactions with Glu172; hydrophobic interactions with Tyr120, Val162, Leu105, and Ile124. mdpi.com |
Conformational Changes of Target Proteins Induced by Ligand Binding
Proteins are not static entities; they are dynamic macromolecules that can adopt multiple conformations. The binding of a ligand can induce or stabilize specific conformational states, which is fundamental to the protein's biological function. These conformational changes can lead to the opening or closing of an active site, trigger allosteric effects that modulate activity at a distant site, or facilitate the assembly of protein complexes.
Understanding these ligand-induced conformational changes is critical for drug design. A compound may bind to an inactive conformation of a protein, acting as an antagonist or inverse agonist, or it may stabilize an active conformation, functioning as an agonist. Computational methods, particularly molecular dynamics simulations, are essential tools for observing and analyzing these dynamic structural changes that are often difficult to capture with static experimental methods like X-ray crystallography alone. By simulating the protein-ligand complex over time, researchers can map the pathways of conformational change and identify the key structural shifts that underpin the ligand's specific biological effect.
Advanced Modeling Techniques
Dynamic Simulations (e.g., Molecular Dynamics)
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are used to refine docking poses, assess the stability of the ligand within the binding pocket, and explore conformational changes in both the ligand and the protein. mdpi.comresearchgate.net
For a ligand like this compound, an MD simulation would typically be performed after an initial docking pose is generated. The simulation would place the complex in a solvated, physiologically relevant environment and calculate the forces between atoms to model their motion. Key analyses from an MD trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over the course of the simulation. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Interaction Fingerprints: To analyze the persistence of specific interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and receptor throughout the simulation, providing a more robust picture of the key binding determinants. mdpi.com
MD simulations have been extensively used to study ligands with benzylpiperidine or related scaffolds, confirming the stability of their interactions with targets like the sigma-1 receptor and dopamine D2 receptor. nih.govmdpi.com
| System Studied | Target | Simulation Software | Simulation Time | Key Findings |
|---|---|---|---|---|
| Opioid Ligands (e.g., Haloperidol) | Sigma-1 Receptor | GROMACS | 80 ns | Refined complex structures and identified key persistent interactions, such as with Glu172. mdpi.com |
| Dopaminergic Ligand (Compound 25) | Dopamine D2 Receptor | Not Specified | Not Specified | Established the mode of interaction and confirmed the stability of a salt bridge with Asp114. nih.gov |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Not Specified | 100 ns | Confirmed good binding affinity and stability of the ligand-AChE complex. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds and guide the synthesis of more potent analogs.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov
Validation: Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques.
QSAR studies on various sets of piperidine derivatives have successfully identified key structural requirements for activity against different targets, demonstrating the utility of this approach for scaffold optimization. tandfonline.comtandfonline.com
| Compound Series | Target/Activity | Modeling Method | Key Statistical Parameters |
|---|---|---|---|
| Furan-pyrazole piperidine derivatives | Akt1 Inhibition | GA-MLR | r2 = 0.789 - 0.832; Q2LOO = 0.684 - 0.796 nih.govtandfonline.com |
| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM | r2 > 0.85 (training), r2 > 0.8 (test) nih.govtandfonline.com |
Virtual Screening Approaches for Library Design
Virtual screening (VS) is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. VS can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large compound libraries are docked into the binding site of the receptor, and compounds are ranked based on their predicted binding affinity or docking score. The top-ranked compounds are then selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the knowledge of known active ligands. Methods include 2D/3D similarity searching, where compounds structurally similar to a known active molecule are identified, and pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined and used as a query to search libraries. nih.gov
The 1-benzylpiperidine scaffold present in this compound could serve as an excellent starting point for a scaffold-focused virtual screen to discover new compounds with novel decorations on the core structure, potentially leading to improved activity or selectivity. nih.gov
Biochemical Interactions and Molecular Target Characterization in Vitro
Enzyme Inhibition and Modulation Studies
Derivatives of 1-benzylpiperidine (B1218667) have been a subject of interest in the development of cholinesterase inhibitors. nih.govnih.govresearchgate.netnih.gov These studies often explore how modifications to the benzylpiperidine scaffold affect the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in cholinergic neurotransmission. For instance, various benzylpiperidine-linked compounds have been synthesized and evaluated, with some showing potent inhibitory activities in the submicromolar range. nih.gov However, a review of the scientific literature reveals no specific studies that have investigated or reported the cholinesterase inhibitory activity of 2-(1-Benzylpiperidin-4-yl)propanoic acid itself. Therefore, no data on its potency (e.g., IC50 values) or mechanism of inhibition for either AChE or BuChE are currently available.
The benzylpiperidine moiety is also present in some compounds designed as monoamine oxidase (MAO) inhibitors. mdpi.com MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological and psychiatric disorders. nih.govnih.gov Research into pyridazinobenzylpiperidine derivatives has shown that some of these compounds can exhibit potent and selective inhibition of MAO-B. mdpi.com Despite the exploration of related structures, there are no specific published in vitro studies on the monoamine oxidase inhibition profile of this compound. Consequently, its inhibitory potency and selectivity for MAO-A versus MAO-B remain uncharacterized.
Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and pain-related conditions. nih.govmdpi.com The piperidine (B6355638) ring is a structural feature in some known sEH inhibitors. For example, studies on 2-(piperidin-4-yl)acetamides have identified them as potent inhibitors of sEH. nih.govmdpi.comnih.gov These findings suggest that the piperidine scaffold can be incorporated into molecules targeting this enzyme. However, there is no direct scientific literature available that evaluates the inhibitory activity of this compound against soluble epoxide hydrolase.
The main protease (M-pro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication and are key targets for antiviral drug development. nih.govnih.govembopress.org An extensive search of the scientific literature did not yield any studies that have investigated this compound as a potential inhibitor of SARS-CoV-2 M-pro or papain-like protease. Therefore, its activity against these viral enzymes has not been determined.
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases. While various chemical compounds are screened for kinase inhibition, there is currently no published research that has assessed the inhibitory effect of this compound on any kinase, including specific kinases such as microtubule affinity regulating kinase 4 (4MARK4) or Janus kinase 2 (JAK2).
Glutaminase (B10826351) and the cytochrome P450 family of enzymes are other important targets in drug discovery and development. A comprehensive review of the available scientific literature indicates that the modulatory effects of this compound on glutaminase or cytochrome P450 enzymes have not been investigated or reported.
Urease Inhibition
A variety of piperidine derivatives with different substituents on the nitrogen atom have been synthesized and evaluated as urease inhibitors. These studies have shown that the inhibitory activity is influenced by the size and electronic effects of the substituents. For instance, some synthesized piperidine analogues have demonstrated varying degrees of urease inhibitory activity, with IC50 values ranging from 31.97 to 254 microM. researchgate.net In some cases, piperidine derivatives have shown more potent inhibition than the standard inhibitor, thiourea. For example, certain 4-(1-pyrrolidinyl) piperidine derivatives have been identified as selective inhibitors of β-glucuronidase with some also showing urease inhibition. researchgate.net
Furthermore, Morita-Baylis-Hillman adducts derived from piperidine have been synthesized and have shown potent urease inhibition, with some diastereomers exhibiting IC50 values as low as 3.95 ± 0.10 µM. researchgate.net These findings suggest that the piperidine scaffold is a promising backbone for the design of novel urease inhibitors. The specific activity of this compound would, however, require direct experimental validation.
Table 1: Urease Inhibitory Activity of Selected Piperidine Derivatives
| Compound Class | Example Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|---|
| Substituted Piperidines | Compound 4 | 15.26 ± 0.16 | 21.25 ± 0.15 |
Note: The data presented in this table is for structurally related piperidine derivatives and not for this compound itself.
Receptor Binding and Activation Studies
Histamine (B1213489) Receptor (H3R) Affinity and Functional Assays
The benzylpiperidine moiety is a common structural feature in many histamine H3 receptor (H3R) antagonists. While specific binding data for this compound is not available, studies on closely related compounds indicate a high potential for affinity to this receptor.
Research on novel benzylpiperidine variations has led to the development of potent H3R antagonists. For example, compound 12 (ST-1032), a benzylpiperidine derivative, demonstrated a high affinity for the human H3 receptor with a pKi value of 9.3. nih.gov Similarly, a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives have been evaluated for their affinities at the recombinant human H3 receptor, with the most potent compounds in this series, such as 9b2 , exhibiting a pKi of 7.09. nih.gov These compounds were confirmed as H3R antagonists in functional assays, such as the electrically evoked contraction of the guinea-pig jejunum. nih.gov
The affinity of these compounds is often evaluated through radioligand binding assays, where the displacement of a known radiolabeled H3R ligand, such as [3H]-Nα-methylhistamine, is measured. The pKi values derived from these assays provide a quantitative measure of the binding affinity. The consistent high affinity of various benzylpiperidine derivatives for the H3R strongly suggests that this compound is also likely to interact with this receptor.
Table 2: Histamine H3 Receptor Affinity of Selected Benzylpiperidine Derivatives
| Compound | Structure | pKi (hH3R) |
|---|---|---|
| 12 (ST-1032) | Benzylpiperidine variation | 9.3 |
| 9b2 | 1-Benzyl-4-hydroxypiperidine derivative | 7.09 |
Note: The data in this table pertains to structurally related benzylpiperidine compounds, not this compound.
Sigma Receptor (σ1R, σ2R) Binding and Selectivity
The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors (σ1R and σ2R), which are implicated in a variety of neurological functions and diseases. While direct binding data for this compound is not available, extensive research on analogous compounds highlights a strong potential for high-affinity binding and selectivity.
A study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed a derivative, compound 5 , which contains the 1-benzylpiperidin-4-yl moiety and exhibits a very high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM. nih.gov This compound also demonstrated remarkable selectivity, being 290-fold more selective for σ1R over σ2R. nih.gov
Furthermore, a radiolabeled compound, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was synthesized and shown to possess high affinity for both σ1 and σ2 receptor subtypes. nih.gov Competition binding studies with this radioligand in MCF-7 breast tumor cells, which express sigma receptors, showed high-affinity binding with Ki values of 4.6 nM when displaced by haloperidol. nih.gov
These findings underscore the importance of the N-benzylpiperidine motif for achieving high-affinity interactions with sigma receptors. The selectivity for σ1R versus σ2R can be modulated by other structural modifications to the molecule.
Table 3: Sigma Receptor Binding Affinities of Selected Benzylpiperidine Derivatives
| Compound | Target Receptor | Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) |
|---|---|---|---|
| Compound 5 | hσ1R | 1.45 ± 0.43 | 290 |
Note: This table presents data for compounds that are structurally related to this compound.
Muscarinic Receptor (m4) Antagonism and Agonism Studies
Based on the available scientific literature, there is no direct research or data available regarding the interaction of this compound or closely related benzylpiperidine derivatives with the muscarinic M4 receptor. Muscarinic receptors are G protein-coupled receptors that mediate the effects of acetylcholine (B1216132) in the central and peripheral nervous systems, and the M4 subtype is a target for various neurological and psychiatric disorders. The potential for this compound to act as an antagonist or agonist at the M4 receptor remains to be investigated through specific in vitro functional assays, such as calcium mobilization assays or radioligand binding studies using M4-expressing cell lines. nih.govsigmaaldrich.com
Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1)
There is currently a lack of specific research data on the direct interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a sensor for a variety of noxious stimuli, including heat, capsaicin, and protons.
Ligand-Gated Ion Channel Interactions (e.g., NMDA receptor complex)
Direct studies on the interaction of this compound with the NMDA receptor complex have not been identified. The NMDA receptor is a crucial ligand-gated ion channel involved in synaptic plasticity and memory function. While many compounds are known to interact with this receptor, there is no specific data linking this compound to this target.
Melatonin (B1676174) Receptor Binding
There is no available research indicating that this compound binds to melatonin receptors. Melatonin receptors are G-protein coupled receptors that play a key role in regulating circadian rhythms.
Cytokine Receptor Pathway Modulation
Information regarding the modulation of cytokine receptor pathways by this compound is not present in the current body of scientific literature.
Biochemical Pathway Modulation
While direct evidence for this compound is lacking, research on related benzylpiperidine and piperidone derivatives provides insights into their potential effects on various biochemical pathways.
Impact on Reactive Oxygen Species (ROS) Generation
Studies on various piperidine derivatives have shown that this class of compounds can be associated with the generation of reactive oxygen species (ROS). For instance, certain novel piperidones have been found to induce apoptosis in cancer cell lines through the accumulation of ROS. nih.gov This leads to mitochondrial depolarization and the activation of apoptotic pathways. nih.gov
The antioxidant potential of piperidine-containing compounds has also been explored. innovareacademics.in Depending on the specific substitutions on the piperidine ring, these compounds can exhibit either pro-oxidant or antioxidant activities. For example, some piperidine derivatives have demonstrated antioxidant activity in various assays, such as DPPH radical scavenging. innovareacademics.innwmedj.org
| Compound Class | Effect on ROS | Observed In Vitro Model | Reference |
| Novel Piperidones | Induction of ROS accumulation | Human prostate and lymphoma cancer cell lines | nih.gov |
| Piperidine Derivatives | Antioxidant (DPPH radical scavenging) | Chemical assays | innovareacademics.innwmedj.org |
Induction of Cellular Apoptosis in In Vitro Models
The induction of apoptosis is a significant area of research for compounds containing the piperidine scaffold. Several studies have demonstrated the pro-apoptotic effects of benzylpiperidine and related derivatives in various cancer cell lines.
For example, a class of benzyl-4-piperidone compounds has been shown to selectively inhibit the growth of Ewing sarcoma cell lines and induce their apoptosis. researchgate.net Similarly, other piperidone derivatives have been reported to induce cell death in leukemia/lymphoma cells by acting as proteasome inhibitors, which leads to the activation of pro-apoptotic pathways. nih.gov The mechanism of apoptosis induction by these compounds often involves the generation of ROS, mitochondrial depolarization, and activation of caspases such as caspase-3/7. nih.gov Furthermore, certain piperazine (B1678402) derivatives, which are structurally related to piperidines, have also been shown to induce apoptosis in benign prostatic hyperplasia models. frontiersin.org
| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |
| Benzyl-4-piperidone compounds | Ewing sarcoma cell lines | Growth inhibition, apoptosis induction | researchgate.net |
| Novel piperidones | Human prostate and lymphoma cancer cell lines | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | nih.gov |
| Piperazine derivative HJZ-12 | Rat prostate tissue | Upregulation of cleaved caspase-3, increased TUNEL-positive cells | frontiersin.org |
Modulation of β-hematin Synthesis
The inhibition of β-hematin formation is a key mechanism of action for many antimalarial drugs. β-hematin is the synthetic equivalent of hemozoin, a crystalline substance produced by the malaria parasite to detoxify the heme released from the digestion of hemoglobin. mdpi.com Several compounds containing piperazine and piperidine rings have been investigated for their ability to interfere with this process.
For instance, a series of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives were synthesized and evaluated for their antimalarial activity. The most potent compounds in this series were effective inhibitors of β-hematin formation. researchgate.net This suggests that the piperazine core can serve as a scaffold for developing new antimalarial agents that target heme detoxification. While direct studies on this compound are not available, the known activity of related heterocyclic compounds indicates that this is a plausible area for future investigation. The inhibition of β-hematin crystallization is a well-established target for antimalarial drug design, and various chemical scaffolds are continuously being explored for this purpose. acs.orgnih.gov
| Compound Class | Mechanism | Relevance | Reference |
| 1,4-bis(3-aminopropyl)piperazine derivatives | Inhibition of β-hematin formation | Antimalarial activity | researchgate.net |
| Various heterocyclic compounds | Interference with heme crystallization | Antimalarial drug development | acs.orgnih.gov |
Non Clinical Biological Applications and in Vitro Efficacy Assessments
In Vitro Antitumor Activity in Cell Lines
No in vitro antitumor studies have been published for 2-(1-Benzylpiperidin-4-yl)propanoic acid. However, the broader classes of piperidine (B6355638) and propanoic acid derivatives have been the subject of numerous cancer research studies.
Novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone, have demonstrated cytotoxicity in the low micromolar to nanomolar range against a variety of human cancer cell lines, including those from breast, pancreatic, colon, and hematopoietic cancers. nih.gov The mechanism of action for these compounds was found to involve the induction of apoptosis. nih.gov
Furthermore, organotin(IV) carboxylates derived from propanoic acid have shown significant antiproliferative activity. nih.gov For instance, triphenyltin(IV) complexes of propanoic acid derivatives exhibited potent cytotoxicity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines, with IC₅₀ values ranging from 0.100 to 0.758 µM. nih.gov In another study, derivatives of 2-piperazinyl benzimidazole-4,7-dione showed potent cytotoxicity against mouse lymphocytic leukemia (P388) and human gastric carcinoma (SNU-16) cell lines, with some analogues being more potent than the standard drug mitomycin C. nih.gov
| Compound Class | Cancer Cell Lines Tested | Observed Activity (IC₅₀/CC₅₀ Values) | Reference |
|---|---|---|---|
| Piperidone Derivatives | Breast, Pancreatic, Leukemia, Lymphoma, Colon | Low µM to nM range | nih.gov |
| Triphenyltin(IV) Propanoic Acid Derivatives | PC-3 (Prostate), HT-29 (Colorectal), MCF-7 (Breast), HepG2 (Hepatocellular) | 0.100 - 0.758 µM | nih.gov |
| 2-Piperazinyl Benzimidazole-4,7-diones | P388 (Leukemia), SNU-1 & SNU-16 (Gastric) | Potent cytotoxicity, some more potent than mitomycin C | nih.gov |
Antimicrobial Evaluation (Antibacterial, Antifungal)
There are no specific antimicrobial evaluations for this compound in the available literature. However, propionic acid and its derivatives are known to possess antimicrobial properties. Propionate is recognized for its ability to inhibit the growth of various pathogens, including multi-drug resistant (MDR) bacteria and fungi. nih.gov Its mechanism is often associated with the acidification of the microbial cytoplasm. nih.gov
Studies on more complex propanoic acid derivatives have demonstrated varied antimicrobial profiles. For example, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed in vitro activity against both Gram-negative and Gram-positive bacteria, with minimum inhibitory concentrations (MICs) for the most active compounds ranging from 1.56 to 6.25 µg/mL. researchgate.net Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which exhibited structure-dependent activity against ESKAPE group bacteria (including Staphylococcus aureus and Klebsiella pneumoniae) and drug-resistant fungi like Candida auris. mdpi.com
| Compound/Derivative | Microorganism | Activity/MIC | Reference |
|---|---|---|---|
| Propionate | MRSA, E. coli, Salmonella Typhimurium, C. albicans | Growth inhibition | nih.gov |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-positive and Gram-negative bacteria | 1.56 - 6.25 µg/mL | researchgate.net |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | MRSA, VRE, E. coli, K. pneumoniae, C. auris | 0.5 - 64 µg/mL | mdpi.com |
Antiparasitic Activity Assessment (e.g., Antimalarial, Antiamoebic)
No studies assessing the antiparasitic activity of this compound were identified. Research into structurally unrelated compounds provides context for such assays. For instance, phenylaminonaphthoquinone derivatives have been evaluated for in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds showed IC₅₀ values in the nanomolar range, indicating potent activity. nih.gov Additionally, traditional medicines have utilized certain plants, like Athyrium hohenackerianum, for their antihelminthic properties, prompting modern scientific investigation into their extracts. scienceopen.com
Antioxidant Capacity Determination Using Biochemical Assays
Direct antioxidant capacity determination for this compound has not been reported. However, studies on related N-benzylpiperidine derivatives suggest potential activity. Molecular hybrids of N-(1-benzylpiperidin-4-yl) with 1,3,4-oxadiazole (B1194373) were found to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, as well as glutathione (B108866) (GSH), in ex vivo brain homogenates. acs.org Another study on N-benzyl-imine oxides reported significant anti-lipid peroxidation activity. mdpi.com
Various biochemical assays are commonly used to determine antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and assessments of reducing power. mdpi.comnih.gov For example, extracts from wild olive leaves and Salvia fruticosa have been shown to have potent antioxidant effects in these assays, with low IC₅₀ values indicating high efficacy. mdpi.comnih.gov
| Compound Class | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)-oxadiazole hybrids | Ex vivo rat brain homogenate | Increased SOD, catalase, and GSH levels | acs.org |
| N-benzyl-imine oxides | In vitro anti-lipid peroxidation | Significant inhibition (79%) | mdpi.com |
| Salvia fruticosa methanolic extract | DPPH radical scavenging | IC₅₀ of 19.4 µg/mL | nih.gov |
Neuroprotective Effects in Cellular Models (e.g., against Oxidative Stress)
The N-benzylpiperidine scaffold is a key feature of several compounds investigated for neuroprotective properties. While this compound itself has not been studied, related molecules have shown promise in cellular models of neurodegeneration.
Molecular hybrids containing the N-(1-benzylpiperidin-4-yl) moiety have demonstrated neuroprotective potential in the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative diseases. acs.org Similarly, novel arylpiperazine-sulphonamides were found to protect retinoic acid-differentiated SH-SY5Y cells against neurotoxins like MPP+ and lactacystin, which are used to model Parkinson's disease in vitro. mdsabstracts.org These compounds significantly improved cell viability, suggesting a protective effect against mitochondrial dysfunction and impaired protein clearance. mdsabstracts.org Ferulic acid hybrids have also been shown to exert neuroprotective effects against Aβ-induced damage in SH-SY5Y cells. nih.gov
| Compound Class | Cellular Model | Neurotoxin/Stressor | Key Finding | Reference |
|---|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)-oxadiazole hybrids | SH-SY5Y cells | Not specified | Demonstrated neuroprotection | acs.org |
| Arylpiperazine-sulphonamides | Differentiated SH-SY5Y cells | MPP+, Lactacystin | Improved cell viability by up to 99% | mdsabstracts.org |
| Ferulic acid hybrids | SH-SY5Y cells | Aβ-induced damage | Reduced Aβ aggregation and damage | nih.gov |
In Vitro Biocompatibility and Cytotoxicity Studies on Non-Malignant Cell Lines
Data on the in vitro biocompatibility of this compound with non-malignant cell lines is not available. Such studies are crucial for assessing the selectivity of potentially therapeutic compounds. In studies of related derivatives, cytotoxicity against normal cell lines is often evaluated alongside cancer cell lines.
For example, when testing triphenyltin(IV) propanoic acid derivatives for antitumor activity, their effects were also measured on normal mouse embryonic fibroblast cells (NIH3T3). nih.gov In another study, 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives were evaluated against the MRC-5 human lung fibroblast cell line as a non-cancerous control. mdpi.com The IC₅₀ values against MRC-5 cells were determined to assess the compounds' selectivity index. For example, one active hydrazone derivative had an IC₅₀ of 13.39 µM on A-549 lung cancer cells and 86.96 µM on MRC-5 cells. mdpi.com Similarly, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines showed strong bactericidal effects with no cytotoxicity to the L929 normal mouse fibroblast cell line. mdpi.com
| Compound Class | Non-Malignant Cell Line | Key Finding (IC₅₀ Values) | Reference |
|---|---|---|---|
| Triphenyltin(IV) Propanoic Acid Derivatives | NIH3T3 (Mouse Fibroblast) | Data assessed for selectivity | nih.gov |
| Hydrazone and Oxadiazole Derivatives | MRC-5 (Human Lung Fibroblast) | IC₅₀ values ranged from ~44 µM to >80 µM | mdpi.com |
| 3-Acetyl-1,3,4-oxadiazolines | L929 (Mouse Fibroblast) | No significant cytotoxicity observed for active antimicrobial compounds | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers within the molecule. For 2-(1-Benzylpiperidin-4-yl)propanoic acid, which contains a chiral center at the carbon atom of the propanoic acid moiety, single crystal XRD would be instrumental in establishing the (R) or (S) configuration of a specific enantiomer.
The conformation of the molecule in the solid state is also revealed through XRD analysis. This includes the puckering of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the relative orientations of the benzyl (B1604629) and propanoic acid substituents. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is determined, providing a foundation for understanding the material's macroscopic properties.
| Parameter | Value |
|---|---|
| Empirical Formula | C15H21NO2 |
| Formula Weight | 247.33 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 14.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1390.4 |
| Z | 4 |
Vibrational Spectroscopy (e.g., FT-Raman)
Vibrational spectroscopy, including Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the vibrational modes of a molecule. These vibrations are specific to the functional groups present and their chemical environment. FT-Raman is particularly useful for studying the solid state as it is non-destructive and less susceptible to interference from water.
For this compound, the FT-Raman spectrum would exhibit characteristic bands corresponding to the various functional groups. For instance, the stretching vibrations of the C=O in the carboxylic acid group would appear in a distinct region of the spectrum. The C-H stretching vibrations of the aromatic benzyl group and the aliphatic piperidine ring would also be identifiable. Analysis of the FT-Raman spectrum can confirm the presence of these functional groups and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.
While the experimental FT-Raman spectrum for this specific compound is not available, data from similar structures, such as piperidine-3-carboxylic acid, can provide an indication of the expected vibrational modes researchgate.net. A detailed assignment of the major vibrational bands expected for this compound is presented in the interactive table below.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3050-3000 | Aromatic C-H stretching (benzyl group) |
| 2980-2850 | Aliphatic C-H stretching (piperidine and propanoic acid) |
| 1720-1680 | C=O stretching (carboxylic acid) |
| 1600-1580 | Aromatic C=C stretching (benzyl group) |
| 1470-1430 | C-H bending |
| 1300-1200 | C-O stretching and O-H bending (carboxylic acid) |
| 1030-1000 | Aromatic in-plane C-H bending |
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule. This analysis provides a graphical representation of the molecule's surface, colored according to the nature and strength of the intermolecular contacts. It is a powerful tool for understanding how molecules pack in the solid state and the relative importance of different types of interactions, such as hydrogen bonds and van der Waals forces.
For this compound, the Hirshfeld surface would be generated from the crystallographic data obtained by single crystal XRD. The analysis would reveal the presence of key intermolecular interactions. For example, the carboxylic acid groups are likely to form strong hydrogen bonds (O-H···O) with neighboring molecules, which would be visible as distinct red regions on the Hirshfeld surface. Weaker C-H···O and C-H···π interactions involving the piperidine and benzyl groups, respectively, would also be identified.
While specific Hirshfeld surface analysis has not been published for this compound, studies on similar molecules, such as certain piperidine derivatives, demonstrate the utility of this technique in elucidating crystal packing nih.gov. A hypothetical breakdown of intermolecular contacts for this compound is provided in the interactive table below.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | ~45-55% |
| O···H/H···O | ~20-30% |
| C···H/H···C | ~15-25% |
| Other (N···H, C···C, etc.) | ~5-10% |
Patent Landscape and Academic Review Analysis
Analysis of Existing Patents Pertaining to Benzylpiperidine-Carboxylic Acid Derivatives
While patents specifically claiming 2-(1-Benzylpiperidin-4-yl)propanoic acid are not prominent in publicly accessible databases, the broader class of benzylpiperidine-carboxylic acids and their synthetic precursors is extensively covered. The patent literature primarily focuses on novel derivatives, improved synthetic processes for known active pharmaceutical ingredients (APIs), and new therapeutic applications.
Examination of Synthetic Claims and Chemical Space Covered
Patents in this domain often claim methods of preparation for complex molecules where the benzylpiperidine-carboxylic acid moiety serves as a key intermediate or the final product. The synthetic strategies typically revolve around a few core approaches, starting from commercially available piperidine (B6355638) precursors.
A common starting material is N-benzyl-4-piperidone. google.comgoogleapis.com Synthetic claims often involve multi-step sequences to introduce functionality at the 4-position of the piperidine ring. For instance, the Strecker reaction can be employed on N-benzyl-4-piperidone to introduce a cyano and an amino group, which can then be hydrolyzed to form a carboxylic acid. google.com Another approach involves the reaction of N-benzyl-4-piperidone with hydrocyanic acid, followed by further reactions to build the desired carboxylic acid derivative, such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
The chemical space explored in these patents is vast. Variations are introduced at several positions:
Substituents on the Benzyl (B1604629) Ring: Patents describe a wide array of substitutions on the phenyl ring of the benzyl group, including halogens (fluoro, chloro), alkoxy (methoxy, ethoxy), alkyl, and nitro groups. google.comgoogle.com These modifications are used to modulate the electronic properties and steric profile of the molecule to fine-tune its binding affinity for specific biological targets.
Substituents on the Piperidine Ring: Besides the carboxylic acid group at the 4-position, patents also claim derivatives with other substituents on the piperidine ring itself, although this is less common.
Derivatives of the Carboxylic Acid: The carboxylic acid is often a handle for further modification. Patents cover esters, amides, and other bioisosteres. For example, in the synthesis of fentanyl analogs, the 4-carboxy group is a precursor to other functional groups. google.com
| Starting Material | Key Reaction Type | Intermediate/Product Class | Example Patent Reference |
|---|---|---|---|
| N-Benzyl-4-piperidone | Strecker Reaction | α-Amino-nitrile, subsequently hydrolyzed to α-amino-acid | EP2455377A1 google.com |
| N-Benzyl-4-piperidone | Cyanohydrin formation followed by reaction with anilines | 1-Benzyl-4-anilinopiperidine-4-carboxylic acid | Referenced synthetic methods for Fentanyl precursors google.com |
| 4-Substituted Piperidine | N-Alkylation with Benzyl Halide | N-Benzylpiperidine derivatives | General methods described in various patents google.com |
| Piperidine-4-carboxylic acid | N-Benzylation | 1-Benzylpiperidine-4-carboxylic acid | Implied synthetic routes in medicinal chemistry patents |
Identification of Novelty and Inventive Step
The novelty and inventive step in patents related to benzylpiperidine-carboxylic acid derivatives are typically established on several grounds:
Novel Chemical Entities: The primary basis for novelty is the creation of a new molecule that has not been previously described. Patents often include broad Markush structures claiming numerous potential substitutions, alongside specific exemplified compounds. google.comgoogle.com
Improved Synthetic Processes: An inventive step can be demonstrated by developing a new synthetic route that offers significant advantages over prior art. This can include higher yields, improved purity, fewer reaction steps, use of less hazardous reagents, or a more cost-effective process. For example, a patent might claim a novel method for stereoselective synthesis, yielding a specific enantiomer with desired biological activity.
New Pharmaceutical Compositions: Claims can cover novel formulations containing a benzylpiperidine derivative, perhaps to improve bioavailability or stability.
First or Second Medical Use: A known compound may be patented for a new therapeutic use. If a benzylpiperidine derivative previously known for one activity is found to be effective for a different disease, this new use can be considered inventive.
Review of Published Academic Literature and Comprehensive Review Articles
Academic research complements the patent landscape by providing detailed mechanistic insights, exploring structure-activity relationships (SAR), and identifying new potential therapeutic targets for this class of compounds. The N-benzylpiperidine scaffold is recognized for its versatility in targeting central nervous system (CNS) disorders, pain, and inflammation. nih.govnih.gov
Identification of Research Gaps and Emerging Trends
A review of the academic literature reveals that while the N-benzylpiperidine core is ubiquitous, research on derivatives with a simple propanoic acid side chain at the 4-position is sparse. Much of the published work focuses on derivatives where the 4-position is functionalized with amides, esters, or more complex heterocyclic systems.
Emerging Trends:
Dual-Target or Multi-Target Ligands: A significant trend is the design of single molecules that can modulate multiple biological targets simultaneously. This is seen as a promising strategy for treating complex multifactorial diseases like Alzheimer's. For example, researchers have designed 1-benzylpiperidine (B1218667) derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT). mdpi.com
Sigma Receptor Ligands: The N-benzylpiperidine motif is a key pharmacophore for sigma (σ) receptor ligands, which are being investigated for neuropathic pain and neurodegenerative diseases. nih.govresearchgate.net
Targeting Cholinesterases: Numerous studies have synthesized and evaluated N-benzylpiperidine amides and related structures as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease. uj.edu.pl
Research Gaps:
Simple Carboxylic Acid Derivatives: There is a noticeable gap in the literature regarding the synthesis and biological evaluation of simple alkyl carboxylic acids like this compound. The focus has largely been on other functional groups that may offer more diverse hydrogen bonding patterns or steric interactions.
Systematic SAR of 4-Position Alkyl Chains: A systematic investigation into how the length and substitution of an alkyl carboxylic acid chain at the 4-position affect target binding and selectivity is not well-documented.
Assessment of Current State-of-the-Art in Related Chemical Classes
The state-of-the-art in the synthesis and application of benzylpiperidine derivatives is well-advanced. Synthetic methodologies are robust, allowing for the creation of diverse libraries of compounds for high-throughput screening.
Synthesis: The most common synthetic routes start with piperidin-4-one or piperidine-4-carboxylic acid derivatives, followed by N-benzylation. mdpi.com Reductive amination is also a widely used method. Advances in catalysis have enabled more efficient and selective syntheses, including stereoselective methods to access specific chiral isomers.
Pharmacological Applications: The N-benzylpiperidine scaffold has been successfully incorporated into drugs and clinical candidates for a wide range of therapeutic areas. Its ability to provide crucial cation-π interactions with target proteins makes it a versatile tool for medicinal chemists. nih.govresearchgate.net The primary areas of investigation include CNS disorders (antipsychotics, antidepressants), pain management (opioid and non-opioid analgesics), and neurodegenerative diseases.
| Derivative Class | Biological Target(s) | Therapeutic Area | Key Findings | Representative Reference |
|---|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)arylacetamides | Sigma-1 (σ1) Receptors | Neuroprotection, CNS disorders | High affinity and selectivity for σ1 receptors; SAR studies identified key structural features for binding. | researchgate.net |
| 1-Benzylpiperidine-Indole Amides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Moderate inhibitory activity, with selectivity depending on substitution patterns. | uj.edu.pl |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridines | Sigma-1 (σ1) Receptors, AChE | Neuropathic Pain | Identified potent dual-target ligands with high σ1 receptor affinity. | nih.gov |
| (1-Benzylpiperidin-4-yl)methanone Derivatives | AChE, Serotonin Transporter (SERT) | Alzheimer's Disease | Development of dual-target inhibitors. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
